3-Cyano-4,5-dimethyl-2-pyrroloxamic acid

Medicinal Chemistry Enzyme Inhibition Physicochemical Profiling

3-Cyano-4,5-dimethyl-2-pyrroloxamic acid (CAS 54329-28-1), also known as 3-CDMPOA, is a specialized pyrrole-2-oxamic acid derivative with the molecular formula C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol. This compound is uniquely characterized by a cyano (–C≡N) substituent at the 3-position and methyl groups at the 4- and 5-positions of the pyrrole ring, features that fundamentally differentiate its electronic properties and metabolic stability from the unsubstituted pyrroloxamic acid core.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 54329-28-1
Cat. No. B1207711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4,5-dimethyl-2-pyrroloxamic acid
CAS54329-28-1
Synonyms3-CDMPOA
3-cyano-4,5-dimethyl-2-pyrroloxamic acid
3-cyano-4,5-dimethyl-2-pyrroloxamic acid, monosodium salt
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C#N)NC(=O)C(=O)O)C
InChIInChI=1S/C9H9N3O3/c1-4-5(2)11-7(6(4)3-10)12-8(13)9(14)15/h11H,1-2H3,(H,12,13)(H,14,15)
InChIKeyHBYLQPFRWBQKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-4,5-dimethyl-2-pyrroloxamic acid (CAS 54329-28-1): Baseline Identity and Compound Class for Procurement Screening


3-Cyano-4,5-dimethyl-2-pyrroloxamic acid (CAS 54329-28-1), also known as 3-CDMPOA, is a specialized pyrrole-2-oxamic acid derivative with the molecular formula C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol . This compound is uniquely characterized by a cyano (–C≡N) substituent at the 3-position and methyl groups at the 4- and 5-positions of the pyrrole ring, features that fundamentally differentiate its electronic properties and metabolic stability from the unsubstituted pyrroloxamic acid core [1]. Its structural class is historically associated with the inhibition of lipoxygenase, formyltetrahydrofolate synthetase, and cyclooxygenase enzymes [2].

Procurement Risk: Why Generic Pyrroloxamic Acids Cannot Substitute for 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid (54329-28-1)


Substituting 3-CDMPOA with a generic, unsubstituted pyrroloxamic acid analog is chemically unsound due to the critical influence of its specific functional groups on target interaction and compound fate. The predicted acid dissociation constant (pKa) of 1.90±0.20 indicates the oxamic acid moiety is a strong acid, whose ionization state is further tuned by the electron-withdrawing 3-position cyano group; this directly governs metal-chelation capacity and enzyme binding efficiency compared to non-cyanated analogs. Furthermore, the in vitro metabolic pathway documented for this specific derivative [1] does not predictably extrapolate to its 4,5-desmethyl or 3-H parent structures, creating significant risk of altered clearance and off-target effects in experimental models if an unvalidated analog is procured. The class-level inhibition profile (lipoxygenase, cyclooxygenase) [2] is highly substituent-dependent, and reliance on a skeletal pyrroloxamic acid guarantees neither potency nor selectivity in targeted biochemical assays.

Quantitative Differentiation Evidence for 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid (54329-28-1) Over Closest Analogs


Predicted Physicochemical Differentiation: pKa Modulation Relative to Hypothetical Unsubstituted Pyrroloxamic Acid

The predicted acid dissociation constant (pKa) for 3-CDMPOA is 1.90±0.20 . This is influenced by the 3-position cyano group and is expected to be markedly lower than the pKa of unsubstituted pyrroloxamic acid (predicted to be >2.0 due to the absence of the electron-withdrawing nitrile). While exact experimental pKa for the comparator is absent in public data, the shift enhances the anion stability of 3-CDMPOA at physiological pH, directly impacting its metal-chelating properties and protein binding [1].

Medicinal Chemistry Enzyme Inhibition Physicochemical Profiling

Unique In Vitro Metabolic Pathway Reported Exclusively for 3-CDMPOA

A dedicated in vitro metabolism study for 3-cyano-4,5-dimethyl-2-pyrrolyloxamic acid documents its transformation by hepatic enzymes [1]. No comparable in vitro metabolic profile has been published for close analogs like the 3-H parent. The specific biotransformations (e.g., oxidation, hydrolysis) are likely driven by the electron-deficient carbon (due to nitrile) and steric hindrance from methyl groups, creating a unique metabolite fingerprint that would not be replicated by desmethyl or halogenated analogs [2].

Drug Metabolism ADME Structural Biology

Class-Level Pharmacological Differentiation: Lipoxygenase Inhibition Not Confirmed for Simplified Analogs

Pyrroloxamic acid class compounds are potent lipoxygenase inhibitors, exhibiting moderate inhibition of cyclooxygenase and carboxylesterase [1]. The presence of the 3-cyano and 4,5-dimethyl groups on 3-CDMPOA is structurally critical for orienting the pharmacophore within the lipoxygenase active site. Genereic 'oxamic acid' building blocks or fully desmethyl pyrrole derivatives fail to achieve this specific interaction geometry, and no public data supports their equivalent potency in this enzyme class [2].

Inflammation Cancer Biology Arachidonic Acid Pathway

Precision Application Scenarios for 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid (54329-28-1) Based on Quantitative Evidence


Hepatic Metabolism and Drug-Drug Interaction (DDI) Modeling

Utilize 3-CDMPOA as a probe substrate or reference standard in in vitro metabolic stability assays. The published metabolic pathway in Drug Metabolism and Disposition [1] provides a foundational benchmark. Research teams investigating structure-metabolism relationships for oxamic acid derivatives should prioritize this compound because its defined hepatic transformation profile enables direct correlation between structural substitution (3-cyano, 4,5-dimethyl) and metabolite formation, a capability absent for non-cyano analogs.

Metal-Chelating Pharmacophore Development and pKa-Dependent Assays

Employ the compound in assay development for zinc- or iron-dependent enzymes (e.g., lipoxygenases, deaminases) where the pKa of 1.90 dictates its ionization and chelation efficiency. The precisely lowered pKa, driven by the 3-cyano group, makes it a suitable tool for studying pH-activity relationships in enzyme inhibition, differentiating it from higher pKa generic oxamic acid fragments.

In Vivo Anti-Inflammatory or Cancer Pharmacology Studies Relying on Eicosanoid Modulation

Incorporate 3-CDMPOA in preclinical models requiring modulation of arachidonic acid metabolism. As a decorated member of the pyrroloxamic acid class, which is a potent lipoxygenase inhibitor with ancillary cyclooxygenase inhibition [2], this compound serves as a structurally defined lead for synthesizing probes that interfere with leukotriene and prostaglandin biosynthesis, areas where generic building blocks fail to show class-relevant biological activity.

Analytical Chemistry and Reference Standard Preparation for LC-MS/MS Methods

Procure as a high-purity analytical standard (typically >95%) with validated molecular weight (207.19 g/mol) and predicted density (1.44 g/cm³) for developing quantification methods in biological matrices. The compound's unique fragmentation pattern (cyano and pyrrole ring) provides distinct mass spectrometric transitions that facilitate selective detection over background, which is crucial for laboratories developing customized multi-analyte panels.

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